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Compound of Interest

Compound Name: A-317491 sodium salt hydrate

Cat. No.: B1574252

Get Quote

Executive Summary
A-317491 is a potent, selective, non-nucleotide antagonist of the P2X3 homomeric and P2X2/3

heteromeric receptors.[1][2][3][4][5][6][7] Unlike early purinergic antagonists (e.g., TNP-ATP)

which were metabolically unstable and non-selective, A-317491 represents a stable, high-

affinity probe.

This guide details the technical application of A-317491 in pre-clinical research, focusing on its

utility in dissecting the role of peripheral vs. spinal P2X3 signaling in chronic nociception.

Part 1: Molecular Profile & Pharmacodynamics
Chemical Identity
A-317491 is a tricarboxylic acid derivative. Its non-nucleotide structure confers metabolic

stability, preventing degradation by ecto-nucleotidases that rapidly hydrolyze ATP analogs.

IUPAC Name: 5-[[[(3-Phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-

naphthalenyl]amino]carbonyl]-1,2,4-benzenetricarboxylic acid[8]
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Stereochemistry: The (S)-enantiomer is the active biological agent. The (R)-enantiomer (A-

317344) is significantly less active and serves as an excellent negative control in

experimental designs.

Solubility Profile:

Free Acid: Insoluble in water; requires DMSO or pH adjustment (basic) for solubilization.

Sodium Salt: Soluble in water (~15 mg/mL), making it preferred for in vivo aqueous

formulations.

Mechanism of Action
A-317491 acts as a competitive antagonist at the ATP binding site. P2X3 receptors are trimeric

ion channels; ATP binds at the interface between subunits. A-317491 occupies this orthosteric

site, preventing the conformational change required for channel gating and subsequent Ca²⁺

influx.

Selectivity Profile
The compound exhibits >100-fold selectivity for P2X3 and P2X2/3 over other P2 receptors

(P2X1, P2X4, P2X7) and has no significant activity at other neurotransmitter receptors at

concentrations <10 µM.

Table 1: Binding Affinity (Ki) and Potency (IC50) Across Species
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Target
Receptor

Species Ki (nM) IC50 (nM)*
Selectivity
Ratio

P2X3

(Homomer)
Human 22 ~97 1x (Reference)

P2X3

(Homomer)
Rat 22 ~20-50 1x

P2X2/3

(Heteromer)
Human 9 ~25 High Affinity

P2X2/3

(Heteromer)
Rat 92 ~100 Moderate Affinity

P2X1 Human >2,500 >4,000 Low

P2X7 Human >8,000 >10,000 Negligible

*IC50 values are dependent on agonist concentration (typically tested against 30-100 nM α,β-

meATP).

Part 2: Visualizing the Signaling Blockade
The following diagram illustrates the mechanistic interruption of the nociceptive signal by A-

317491 at the primary afferent neuron.
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Caption: A-317491 competitively inhibits ATP binding at P2X3 receptors on DRG neurons,

preventing depolarization.
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Part 3: In Vitro Experimental Protocols
Protocol A: Calcium Imaging (FLIPR Assay)
Purpose: High-throughput validation of antagonist potency.

Cell Line: HEK293 or 1321N1 cells stably transfected with human or rat P2X3.

Reagents:

Agonist: α,β-methylene ATP (α,β-meATP).[1][3] This is preferred over ATP as it is resistant

to degradation.

Dye: Fluo-4 AM or Fura-2 (calcium indicators).

Workflow:

Seeding: Plate cells at 50,000 cells/well in black-walled 96-well plates. Incubate 24h.

Loading: Aspirate media. Load cells with Fluo-4 AM (4 µM) in HBSS buffer + 2.5 mM

Probenecid (to inhibit dye efflux). Incubate 45 min at 37°C.

Pre-treatment: Add A-317491 (varying concentrations, e.g., 0.1 nM to 10 µM) 15 minutes

prior to agonist addition.

Stimulation: Inject α,β-meATP (EC80 concentration, typically ~100 nM).

Readout: Measure fluorescence intensity (excitation 488 nm, emission 525 nm).

Calculation: Plot % Inhibition vs. Log[A-317491] to determine IC50.

Protocol B: Whole-Cell Patch Clamp (Electrophysiology)
Purpose: Definitive characterization of channel kinetics and block reversibility.

Preparation: Isolate Dorsal Root Ganglion (DRG) neurons from Sprague-Dawley rats.

Internal Solution (Pipette): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).
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External Solution (Bath): Standard Tyrode’s solution containing 2 mM Ca²⁺ and 1 mM Mg²⁺.

Voltage Clamp: Hold membrane potential at -60 mV.

Application:

Apply α,β-meATP (10 µM) via rapid perfusion system (2s duration) to elicit inward current.

Allow 2-minute wash/recovery (P2X3 desensitizes rapidly; recovery time is critical).

Perfuse A-317491 for 2 minutes.

Re-apply α,β-meATP in the presence of A-317491.

Validation: Demonstrate that the block is reversible upon washout of A-317491.

Part 4: In Vivo Application & Formulation
Formulation Strategy
A-317491 is an acid.[3] For in vivo use, proper pH is non-negotiable to prevent precipitation

and tissue irritation.

Vehicle: 0.9% Saline with minimal NaOH to adjust pH to 7.0–7.4.

Stock Prep: Dissolve A-317491 free acid in a small volume of 0.1 N NaOH, then dilute with

saline. Alternatively, use the Sodium Salt hydrate directly in saline.

Stability: Fresh preparation recommended. Protect from light.

Dosing and Routes
A-317491 has poor Blood-Brain Barrier (BBB) permeability. This property allows researchers to

distinguish between peripheral and central mechanisms.

Systemic (Subcutaneous/Intravenous):

Dose: 10–30 mg/kg.[5]
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Target: Peripheral nerve terminals (skin, muscle, viscera).

Outcome: Reduces hyperalgesia in inflammatory models; less effective in established

neuropathic pain unless high doses are used.

Intrathecal (Spinal):

Dose: 10–30 nmol (rat).[4]

Target: Central terminals of primary afferents in the dorsal horn.

Outcome: Highly effective in neuropathic pain (CCI, Chung model).

Experimental Workflow: Neuropathic Pain Model
The following Graphviz diagram outlines the decision tree for testing A-317491 in a Chronic

Constriction Injury (CCI) model.
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Caption: Workflow for assessing A-317491 efficacy in neuropathic pain via differential

administration routes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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